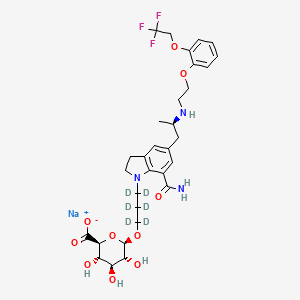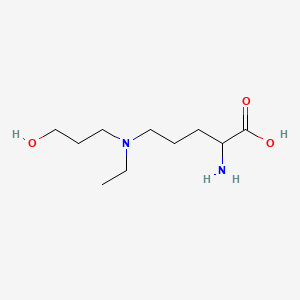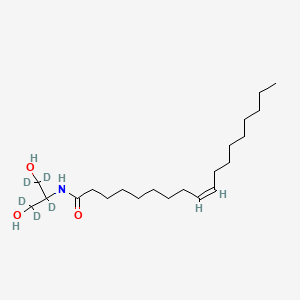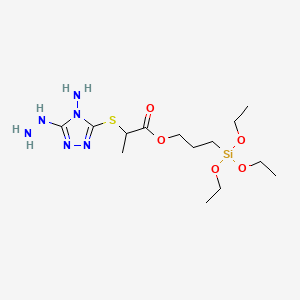amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate is a complex organic compound with a molecular formula of C18H34CaN2O11 It is known for its unique structure, which includes isotopic labels such as 15N and 13C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate typically involves multiple steps. The starting materials include isotopically labeled amino acids and calcium salts. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the correct incorporation of isotopic labels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes purification steps such as crystallization and chromatography to achieve high purity. The use of isotopically labeled precursors can make the production process more complex and costly.
Chemical Reactions Analysis
Types of Reactions
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The isotopic labels allow researchers to track its distribution and metabolism in biological systems, providing insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Pantothenic acid-13C3,15N hemicalcium salt solution: Similar in structure but differs in the specific isotopic labels and functional groups.
Calcium 3-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]propanoate: Shares a similar backbone but lacks certain isotopic labels.
Uniqueness
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate is unique due to its specific isotopic composition, which makes it particularly valuable for research applications that require precise tracking of molecular interactions and pathways.
This detailed article provides a comprehensive overview of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H32CaN2O10 |
|---|---|
Molecular Weight |
484.47 g/mol |
IUPAC Name |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |
InChI Key |
FAPWYRCQGJNNSJ-DXAJRXMUSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)








![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)


![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
